molecular formula C20H20N6O3 B2639577 4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide CAS No. 1356544-52-9

4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide

Cat. No.: B2639577
CAS No.: 1356544-52-9
M. Wt: 392.419
InChI Key: WTBDHAXSNAOCRQ-SNAWJCMRSA-N
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Description

4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide involves multiple steps, starting with the preparation of the imidazole core. Recent advances in the synthesis of imidazoles have highlighted various methods, including the cyclization of amido-nitriles and the use of nickel-catalyzed addition to nitriles . These methods provide mild reaction conditions and allow for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one substituent with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar reactivity.

    Benzimidazole: Contains a benzene ring fused to an imidazole ring, with diverse biological activities.

    Purine: A core structure found in DNA and RNA, with significant biological importance.

Uniqueness

4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide is unique due to its complex structure, which combines elements of imidazole, purine, and benzamide

Properties

IUPAC Name

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-4-5-10-24-18(28)15-17(23(3)20(24)29)22-19-25(15)11-12(2)26(19)14-8-6-13(7-9-14)16(21)27/h4-9,11H,10H2,1-3H3,(H2,21,27)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBDHAXSNAOCRQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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